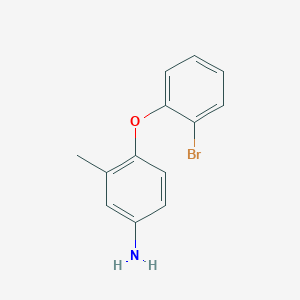

4-(2-Bromophenoxy)-3-methylaniline

Description

Significance and Scope of Brominated Aryl Ether Anilines in Contemporary Chemical Research

The introduction of a bromine atom onto the aryl ether aniline (B41778) scaffold, creating brominated aryl ether anilines, significantly broadens their utility in modern chemical research. Halogenated organic compounds, particularly those containing bromine, are highly prized as synthetic intermediates. The bromine atom acts as a versatile "handle" for further molecular modifications through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.

Brominated anilines are recognized as useful intermediates in the chemical industry, particularly for preparing active compounds in crop protection and pharmaceuticals. google.com For instance, derivatives of 3-Bromo-2-methylaniline are used in the synthesis of novel pyrimidine (B1678525) analogs that act as highly selective inhibitors for Bruton's tyrosine kinase (BTK), a key target for treating B cell malignancies and autoimmune diseases like rheumatoid arthritis. chemicalbook.com The presence of bromine allows for the strategic construction of complex molecular architectures, making these compounds valuable in drug discovery and materials science. The selective bromination of anilines, however, can be challenging, often requiring specific reagents and conditions to achieve the desired regioselectivity and avoid the formation of di- or tri-brominated byproducts. google.comyoutube.com

Historical Context of Aryl Ether and Aniline Synthesis Methodologies

The development of synthetic routes to aryl ether anilines is built upon more than a century of advancements in organic chemistry, particularly in the synthesis of anilines and aryl ethers.

Aniline Synthesis: The history of aniline is complex, with several scientists isolating it through different means and giving it various names. trc-leiden.nl

1826: Otto Unverdorben first isolated the compound by the destructive distillation of indigo (B80030), naming it Crystallin. wikipedia.orgtandfonline.com

1834: Friedlieb Runge isolated a substance from coal tar that he named kyanol. wikipedia.orgtandfonline.com

1840: Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he called aniline, after the indigo-yielding plant Anil. wikipedia.orgtandfonline.com

1842: Nikolay Zinin reduced nitrobenzene (B124822) to produce a base he named benzidam. wikipedia.org

1843: August Wilhelm von Hofmann demonstrated that all these substances were identical, and the name aniline became standard. wikipedia.org

The industrial production of aniline was revolutionized by Antoine Béchamp's 1854 discovery of a method to reduce nitrobenzene using iron, a process known as the Béchamp reduction. wikipedia.org This development was crucial for the burgeoning synthetic dye industry, which began in 1856 with William Henry Perkin's discovery of mauveine, the first synthetic dye, synthesized from impure aniline. trc-leiden.nltandfonline.com

Aryl Ether Synthesis: The primary methods for forming the aryl ether C-O bond have also evolved significantly over time.

Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this reaction involves an alkoxide reacting with an organohalide. wikipedia.org While foundational and still widely used for aliphatic ethers, its application for aryl ethers is limited because aryl halides are generally unreactive towards Sₙ2 reactions. masterorganicchemistry.com

Ullmann Condensation (early 1900s): This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). It was a significant step forward for aryl ether synthesis but often required harsh reaction conditions.

Modern Catalytic Methods: Contemporary organic synthesis has seen the development of more efficient and milder methods. Palladium- and copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, now allow for the synthesis of a wide range of aryl ethers from aryl halides, boronic acids, or other precursors under more forgiving conditions. organic-chemistry.orggoogle.com Recently, protocols have been developed for the direct synthesis of aryl ethers from anilines by transforming the C-N bond into a C-O bond, offering a versatile and efficient route. researchgate.netnih.gov

Structural Features and Nomenclature Considerations for 4-(2-Bromophenoxy)-3-methylaniline

The compound This compound possesses a distinct molecular architecture that dictates its chemical properties and reactivity.

Structural Breakdown:

Aniline Core: The base of the molecule is aniline. The amino (-NH₂) group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. byjus.com

Methyl Group: A methyl (-CH₃) group is located at position 3 of the aniline ring (meta to the amino group). The methyl group is a weak electron-donating group.

Ether Linkage: An ether oxygen atom connects the aniline ring at position 4 to a second aromatic ring.

2-Bromophenyl Group: The second aromatic ring is a phenyl group substituted with a bromine atom at position 2 (ortho to the ether linkage). The bromine atom is an electron-withdrawing group via induction but can donate electron density through resonance.

Nomenclature: The IUPAC name, This compound , is derived by identifying the parent structure as aniline. The substituents are then named and numbered according to their position on the aniline ring.

The "3-methyl" indicates a methyl group on the third carbon of the aniline ring.

The "4-(2-Bromophenoxy)" indicates a 2-bromophenoxy group attached to the fourth carbon of the aniline ring. The "phenoxy" part specifies a phenyl group attached via an oxygen atom, and "2-bromo" indicates the position of the bromine on that phenoxy ring.

Below is a table summarizing key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂BrNO |

| Molecular Weight | 294.15 g/mol |

| Appearance | Not widely reported, likely a solid at room temperature |

| CAS Number | 1154154-75-6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZQZLKXIHQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Diffraction Based Structural Elucidation of 4 2 Bromophenoxy 3 Methylaniline

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

The fragmentation of diaryl ethers is known to proceed through several key pathways. A primary fragmentation event would likely involve the cleavage of the C-O ether bond. This can occur on either side of the oxygen atom, leading to characteristic fragment ions. The presence of a bromine atom introduces a distinctive isotopic pattern (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), which would be observable for all bromine-containing fragments, aiding in their identification.

Another expected fragmentation pathway for related aromatic amines involves cleavage at the C-N bond. For 4-(2-Bromophenoxy)-3-methylaniline, this could result in the loss of the aminomethyl group or other rearrangements. The study of polybrominated diphenyl ethers has shown that debromination is a common fragmentation route, often occurring sequentially. nih.gov The relative ease of these fragmentation processes provides valuable information about the bond strengths within the molecule and the stability of the resulting fragment ions.

Table 1: Predicted Major Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Cleavage of C-O bond (phenoxy side) | [C₆H₅O]⁺ | C₇H₈BrN |

| [M+H]⁺ | Cleavage of C-O bond (aniline side) | [C₇H₈BrN]⁺ | C₆H₅O |

| [M+H]⁺ | Loss of bromine radical | [M+H - Br]⁺ | Br |

| [M+H]⁺ | Loss of methyl radical | [M+H - CH₃]⁺ | CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions arise from π → π* and n → π* electronic transitions within the molecule's chromophores, which include the two aromatic rings and the non-bonding electrons on the oxygen and nitrogen atoms.

The benzene (B151609) rings themselves will give rise to strong absorptions below 280 nm. The presence of the phenoxy and amino substituents will cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect). Specifically, the lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety and the oxygen of the ether linkage extend the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental UV-Vis data for this compound is not available, studies on similar substituted anilines and phenoxy derivatives show characteristic absorption maxima. researchgate.netresearchgate.net The absorption spectrum would likely display a strong band around 240-260 nm and a weaker, broader band at longer wavelengths, possibly extending above 300 nm, corresponding to the π → π* transitions of the substituted aromatic systems. The exact position and intensity of these bands are sensitive to the solvent polarity. ajrsp.com

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related diaryl ether and substituted aniline structures allows for a detailed prediction of its molecular geometry and packing in a crystal lattice.

Analysis of Dihedral Angles and Torsional Strain

The conformation of this compound is primarily defined by the torsion angles around the C-O bonds of the ether linkage. These dihedral angles determine the relative orientation of the two phenyl rings. In related diaryl ether structures, the rings are typically twisted out of a common plane to minimize steric hindrance. The degree of this twist is influenced by the nature and position of the substituents on the rings. The ortho-bromo substituent is expected to induce a significant torsional strain, leading to a more twisted conformation compared to an unsubstituted diphenyl ether.

Table 2: Predicted Dihedral Angles in this compound

| Dihedral Angle | Predicted Value (°) | Rationale |

| C(aryl)-O-C(aryl)-C(aryl) | 40 - 60 | To minimize steric clash between the aromatic rings, particularly due to the ortho-bromo substituent. |

| C(aryl)-C(aryl)-N-H | ~0 | The amino group is expected to be largely coplanar with the aniline ring to maximize resonance stabilization. |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by a variety of intermolecular interactions. The primary amino group is a hydrogen bond donor and can form N-H···O or N-H···N hydrogen bonds with neighboring molecules. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor.

Complementary Analytical Techniques for Purity and Composition Verification (e.g., Chromatography)

To ensure the reliability of spectroscopic and crystallographic data, it is essential to first establish the purity of the analytical sample. Chromatographic techniques are the primary methods used for this purpose. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from any starting materials, byproducts, or isomers. A typical HPLC analysis would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for volatile and thermally stable compounds. The retention time in the GC column is a characteristic property of the compound, and the mass spectrum provides confirmation of its identity. These chromatographic methods are crucial for verifying that the characterized sample is indeed this compound and is free from significant impurities that could interfere with the spectroscopic and crystallographic analyses. nih.gov

Theoretical and Computational Investigations of 4 2 Bromophenoxy 3 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intrinsic properties of molecules. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, all of which are crucial for understanding the behavior of a chemical species.

Optimized Geometries and Conformer Analysis

The geometry of 4-(2-Bromophenoxy)-3-methylaniline has been optimized using DFT methods to determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The key structural parameters, including bond lengths, bond angles, and dihedral angles, define the molecule's shape and steric profile.

Conformational analysis is also essential for flexible molecules like this compound, which possesses rotational freedom around the ether linkage and the carbon-nitrogen bond. Different spatial arrangements of the phenyl rings and the amino group, known as conformers, can exist, each with a distinct energy. By calculating the relative energies of these conformers, the most likely and energetically favorable shapes of the molecule can be identified. This information is critical as the conformation can significantly influence the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.38 Å |

| C-N (aniline) | 1.40 Å | |

| C-Br | 1.91 Å | |

| Bond Angle | C-O-C | 118° |

| H-N-H | 112° | |

| Dihedral Angle | C-C-O-C | 65° |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual calculated values would be specific to the chosen DFT functional and basis set.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. biomedres.us The HOMO represents the orbital from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most readily accepted, reflecting the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. biomedres.us Analysis of the spatial distribution of the HOMO and LUMO can also reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the bromophenoxy moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

Note: These values are representative and can vary depending on the computational method and solvent model used.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. Red-colored regions on an MEP map signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. The bromine atom would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms of the amino group and the aromatic rings. This analysis is invaluable for predicting how the molecule will interact with other polar molecules and charged species.

Mechanistic Probes using Computational Chemistry

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most probable pathways, characterize transient intermediates, and determine the energy barriers that control the reaction rate.

Reaction Pathway Elucidation for Carbon-Nitrogen and Carbon-Bromine Bond Transformations

The presence of both a carbon-nitrogen (C-N) bond in the aniline moiety and a carbon-bromine (C-Br) bond on the phenoxy ring makes this compound a candidate for various chemical transformations. Computational studies can elucidate the mechanisms of reactions involving the cleavage or formation of these bonds.

For instance, the C-N bond can be a target for oxidative cleavage or can participate in coupling reactions. nih.gov Theoretical calculations can map out the step-by-step process of such reactions, identifying key intermediates and the role of catalysts. Similarly, the C-Br bond is susceptible to activation, particularly in the presence of transition metals. researchgate.netnih.gov Computational modeling can explore different mechanistic possibilities for C-Br bond cleavage, such as oxidative addition to a metal center, and predict the feasibility of these pathways.

Transition State Analysis and Activation Barriers

For any proposed reaction pathway, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition state structures and the calculation of the activation barrier, which is the energy difference between the reactants and the transition state.

A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. By comparing the activation barriers for different potential reaction pathways, the most favorable mechanism can be determined. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, transition state analysis can provide invaluable insights into the factors that control the reaction's outcome and efficiency. For example, studies on similar aniline derivatives have explored the transition states of their reactions. rsc.org

Solvent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic properties of aniline derivatives like this compound are significantly influenced by the solvent environment. journalirjpac.comsci-hub.se Computational studies, often employing methods such as Density Functional Theory (DFT) with implicit solvent models, demonstrate that properties like dipole moment (µ) and polarizability (α) increase as the solvent becomes more polar. journalirjpac.com For instance, studies on similar molecules like 4-nitroaniline (B120555) and its N-alkyl derivatives show a distinct enhancement of these electronic properties when moving from a vacuum to solvents like tetrahydrofuran (B95107) and then to the more polar ethanol (B145695). journalirjpac.com

This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. researchgate.netajrsp.com Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to changes in the electronic absorption spectra. ajrsp.comsciencepublishinggroup.com For p-nitroaniline, a model compound for charge-transfer systems, a red shift (bathochromic shift) is observed in its charge-transfer π → π* transition when placed in polar solvents like water, which is accurately predicted by hybrid quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.netpsu.edu These computational models indicate that the interaction between the solute and solvent molecules is a critical factor governing the electronic transitions. sciencepublishinggroup.com

The reactivity of the molecule, which is related to its frontier molecular orbitals, is also affected. An increase in solvent polarity is generally associated with a decrease in the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.com This suggests an enhanced reactivity and ground-state electro-optic susceptibility in polar environments. journalirjpac.com The specific interactions, including hydrogen bonding between the amine group and protic solvents, can further modulate the electronic structure and reactivity. sci-hub.se

Substituent Effects on Reactivity and Electronic Properties of Substituted Anilines

EDGs, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density on the aromatic ring and the nitrogen atom of the amino group. chemistrysteps.comncert.nic.in This enhancement of electron density makes the amine more basic and activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. ncert.nic.inbyjus.com Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), pull electron density away from the ring and the amino group. chemistrysteps.comncert.nic.in This deactivation reduces the basicity of the amine and makes electrophilic substitution reactions slower. chemistrysteps.com

In the case of this compound, the molecule possesses a combination of substituents whose effects must be considered collectively. The methyl group at position 3 is an EDG, increasing the ring's electron density. The phenoxy group at position 4 is more complex, capable of donating electrons through resonance but also having an inductive withdrawing effect. The bromine atom on the adjacent phenoxy ring primarily exerts an electron-withdrawing inductive effect.

Computational studies on various substituted anilines have shown that these substituent-induced changes correlate with several molecular properties, including the C-N bond length and the geometry of the amino group. researchgate.netafit.edu Electron-donating groups tend to increase the C-N bond length and the pyramidalization of the amino group, while electron-withdrawing groups favor a more planar conformation. researchgate.net

Influence of Bromine and Methyl Groups on Aromaticity and Electron Density

The specific substituents on this compound, namely the methyl group and the bromophenoxy moiety, exert distinct and sometimes competing influences on the molecule's electronic structure.

The methyl group (-CH₃) at the meta-position relative to the amino group is a weak electron-donating group. It increases the electron density on the aniline ring primarily through an inductive effect and hyperconjugation. This leads to a slight increase in the basicity of the aniline compared to an unsubstituted one and activates the ring for electrophilic substitution. learncbse.in

The bromine atom on the phenoxy ring has a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the phenyl ring. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). libretexts.org In halogens, the inductive effect typically outweighs the resonance effect, making them deactivators for electrophilic aromatic substitution. libretexts.org This deactivating influence of the bromine is transmitted through the ether linkage to the aniline ring.

Correlation with Hammett Constants and Other Quantum Chemical Descriptors

The electronic effects of substituents on the reactivity of aniline derivatives are often quantified using Hammett constants (σ). afit.educapes.gov.br These empirically derived values provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Studies have shown a strong correlation between the pKa values of substituted anilines and their Hammett constants. researchgate.netafit.edursc.org Electron-withdrawing groups increase the acidity (decrease the pKa) of the anilinium ion, while electron-donating groups have the opposite effect. researchgate.net

With the advancement of computational chemistry, quantum chemical descriptors are increasingly used to predict and explain reactivity, sometimes outperforming traditional Hammett constants. acs.orgnih.gov Parameters such as the calculated natural charge on the amino nitrogen atom (Qn), the minimum electrostatic potential (Vmin), and the minimum average local ionization energy on the molecular surface (ĪS,min) have shown excellent correlation with the pKa of anilines. afit.eduacs.org For a set of substituted anilines, the natural charge on the nitrogen was found to be a particularly effective descriptor for correlating with pKa, C-N bond length, and the amino group's inversion barrier. researchgate.netafit.edu

| Correlated Property | Descriptor | Correlation Coefficient (r²) |

|---|---|---|

| pKa | Hammett σ | 0.931 |

| pKa | Natural Charge (Qn) | 0.960 |

| C-N Bond Length | Hammett σ | 0.797 |

| C-N Bond Length | Natural Charge (Qn) | 0.889 |

Computational Electrochemistry and Oxidation Potentials of Aniline Derivatives

Computational electrochemistry provides a powerful tool for predicting the oxidation potentials of organic molecules, including aniline derivatives. umn.edursc.org Methods like semiempirical molecular orbital theory and density functional theory (DFT) are employed to calculate the one-electron oxidation potentials in solution. umn.eduresearchgate.net These theoretical predictions can be correlated with experimental values to create linear relationships that allow for the estimation of oxidation potentials for compounds where experimental data is unavailable. rsc.orgacs.org

A strong correlation is often found between the calculated oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) for neutral aniline molecules in an aqueous solution. umn.edursc.org This is because the HOMO energy represents the energy of the electron that is most easily removed during oxidation. For substituted anilines, the oxidation potential is also strongly correlated with pKa and other physical organic descriptors. rsc.org

Aqueous One-Electron Oxidation Potentials

The one-electron oxidation potential is a key parameter for understanding the initial step in many degradation and transformation pathways of anthropogenic compounds in the environment. umn.edu Computational models, often incorporating implicit solvent models like the SMD or COSMO models, are used to calculate the aqueous free energies of solvation for both the neutral aniline and its corresponding radical cation. umn.eduacs.orgrsc.org

The oxidation potential is influenced by the substituents on the aniline ring. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups increase it. rsc.org Theoretical calculations for a series of substituted anilines have been shown to predict experimental oxidation potentials with a mean unsigned error as low as 0.02 V. umn.edursc.org

| Substituent | Experimental E°(V) | Calculated E°(V) (DFT/SMD) |

|---|---|---|

| None (Aniline) | 0.65 | 0.65 |

| 4-CH₃ | 0.54 | 0.55 |

| 3-CH₃ | 0.62 | 0.63 |

| 4-OCH₃ | 0.44 | 0.45 |

| 4-Cl | 0.69 | 0.70 |

| 3-NO₂ | 0.89 | 0.88 |

Mechanistic Aspects of Electrochemical Oxidation

The electrochemical oxidation of aniline derivatives is a complex process that has been extensively studied. dntb.gov.uadocumentsdelivered.comnih.gov The generally accepted mechanism begins with a one-electron transfer from the aniline to the electrode surface, forming a radical cation. researchgate.netmdpi.com

The subsequent fate of this radical cation depends on the reaction conditions, including the solvent, pH, and the nature of the substituents. A common pathway involves the deprotonation of the radical cation to yield a neutral radical. researchgate.netmdpi.com This can be followed by a second oxidation step to produce a highly reactive nitrenium ion or other intermediates, which can then undergo further reactions such as dimerization, polymerization, or reaction with solvent or other nucleophiles present in the medium. researchgate.net The initial one-electron transfer is often the rate-determining step, and its energetics are directly related to the oxidation potential of the parent aniline. umn.edu The development of potential-controlled electrochemical methods allows for selective reactions, such as targeted halogenation, by controlling which intermediates are formed. acs.org

Reactivity and Transformation Studies of 4 2 Bromophenoxy 3 Methylaniline

Reactions Involving the Bromine Substituent

The bromine atom on the phenoxy ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, as well as reduction and radical-based transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and vinyl-aryl structures. The bromine atom in 4-(2-bromophenoxy)-3-methylaniline serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov While specific studies on this compound are not prevalent in the literature, the reactivity of structurally similar compounds, such as ortho-bromoanilines, has been well-documented. nih.gov For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters proceeds efficiently, demonstrating the viability of this reaction on substrates bearing a free amine group. nih.gov A relevant example is the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different arylboronic acids, which yields the corresponding biaryl products in moderate yields. nih.gov This suggests that this compound would readily participate in Suzuki-Miyaura coupling reactions.

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | (E)-N-((3-Bromothiophen-2-yl)methylene)-4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine | 39 | nih.gov |

| CataCXium A Pd G3 | Benzyl (B1604629) boronic ester | Cs₂CO₃ | 2-MeTHF | 2-Benzyl-bromoaniline derivative | 95 | nih.gov |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction is a versatile method for the arylation of olefins. Although no specific examples with this compound are reported, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is highly efficient for the synthesis of aryl-alkynes. The reactivity of the 2-(2-bromophenoxy) moiety in Sonogashira couplings has been demonstrated in the synthesis of 2,3-disubstituted benzo[b]furans, suggesting that this compound would be a suitable substrate for this transformation.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the aryl bromide in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance. While direct studies on this compound are absent, the general utility of Negishi coupling for the synthesis of complex molecules suggests its applicability.

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom in this compound is challenging due to the electron-rich nature of the aromatic ring, which disfavors nucleophilic aromatic substitution (SNA_r). Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. However, under specific catalytic conditions, such as those employing copper or palladium catalysts, nucleophilic substitution with various nucleophiles like amines, alcohols, and thiols can be achieved.

Reductive Debromination Strategies

The bromine atom can be removed through reductive debromination to yield the corresponding debrominated product, 4-phenoxy-3-methylaniline. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or the use of reducing agents like tin hydrides or sodium borohydride (B1222165) in the presence of a catalyst. Another approach involves the microbial reductive deamination and dehalogenation of similar halogenated anilines, although this is less common in synthetic laboratory settings. nih.gov

Aryl Radical Generation and Reactions

The carbon-bromine bond can be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. nih.gov A common pathway for generating aryl radicals from anilines involves the formation of a diazonium salt from the amine group, followed by a one-electron reduction in a Sandmeyer-type reaction. nih.gov The resulting aryl radical can then participate in a variety of transformations, such as C-H functionalization or addition to double bonds.

Reactions at the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a range of transformations, including alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the amine group can be alkylated to form secondary or tertiary amines. This can be achieved through direct reaction with alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, which involves the reaction of the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. rsc.org Furthermore, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have been developed. For instance, iridium and ruthenium complexes have been shown to effectively catalyze the N-alkylation of anilines, including 2-methylaniline and 4-methylaniline, with benzyl alcohol derivatives. nih.gov

| Catalyst System | Alcohol | Base | Product | Yield (%) | Reference |

| NHC-Ir(III) complex | Benzyl alcohol | KOtBu | N-benzyl-2-methylaniline | 65 | nih.gov |

| NHC-Ir(III) complex | Benzyl alcohol | KOtBu | N-benzyl-4-methylaniline | 72 | nih.gov |

| Cobalt-based MOF | Benzyl alcohol | - | N-benzylaniline | High | rsc.org |

N-Acylation: The amine group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and is a common method for protecting the amine group or for synthesizing amide-containing target molecules. A Chinese patent describes a production process for 4-bromo-2-methylaniline (B145978) that involves the N-acetylation of o-toluidine (B26562) with acetic anhydride (B1165640) as a protection step before bromination. google.com This demonstrates the feasibility and utility of N-acylation on a structurally related aniline.

Aromatic Electrophilic Substitution on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is blocked by the phenoxy group, substitution is expected to occur at the positions ortho to the amine.

The regioselectivity of electrophilic aromatic substitution on substituted anilines can be influenced by the reaction conditions, particularly the solvent. For instance, the bromination of anilines with N-bromosuccinimide (NBS) shows a marked dependence on the polarity of the solvent, allowing for tunable regioselectivity. lookchem.comnih.gov While specific studies on this compound are not prevalent, the general principles of electrophilic aromatic substitution on analogous compounds provide a framework for predicting its reactivity. wvu.edumakingmolecules.comlibretexts.org For example, the bromination of benzene (B151609) requires a Lewis acid catalyst to enhance the electrophilicity of bromine, but highly activated rings like phenols and anilines can be halogenated without a catalyst. wvu.edu

Diazotization and Subsequent Transformations

The primary amine functionality of this compound allows for diazotization reactions. Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would convert the amino group into a diazonium salt. Diazotization is a fundamental transformation in organic synthesis, opening pathways to a wide array of functional groups. researchgate.net

These diazonium salts are versatile intermediates that can undergo various subsequent transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (CuCl, CuBr) or a cyano group (CuCN).

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Replacement with a halide or cyano group using copper powder as a catalyst.

Gomberg-Bachmann Reaction: Arylation reactions with another aromatic compound.

Reduction: Replacement with hydrogen using reducing agents like hypophosphorous acid (H3PO2).

Coupling Reactions: Azo coupling with activated aromatic compounds to form azo dyes. researchgate.net

The kinetics of diazotization can be studied using techniques like the stopped-flow method, which has been applied to understand the reaction rates of compounds like p-nitroaniline. researchgate.net

Oxidation Reactions of the Amine

The amine group in this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Mild oxidizing agents may lead to the formation of colored dimeric or polymeric species. Stronger oxidizing agents can lead to the formation of nitroso, nitro, or even quinone-like structures, although the latter might involve more complex transformations of the aromatic ring.

Reactions at the Phenoxy Linkage

Cleavage of the Aryl-Ether Bond (C-O bond cleavage)

The aryl-ether linkage is generally stable but can be cleaved under specific and often harsh conditions. Common reagents for the cleavage of aryl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as aluminum chloride (AlCl3) or boron tribromide (BBr3). sciencemadness.org The cleavage of the C-O bond in diaryl ethers is more challenging than in alkyl aryl ethers. For instance, demethylation of vanillin, a related process, can be achieved using pyridine (B92270) and AlCl3. sciencemadness.org

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring, being substituted with a bromine atom, is generally deactivated towards electrophilic aromatic substitution compared to the aniline ring. The bromine atom is an ortho, para-directing deactivator. The ether linkage is an ortho, para-directing activator. The interplay of these two substituents will determine the regioselectivity of any substitution on this ring. Given the deactivating nature of the bromine, electrophilic substitution on the phenoxy ring is expected to be less favorable than on the more activated aniline ring.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with a bromine atom ortho to the ether linkage, presents the potential for intramolecular cyclization reactions to form heterocyclic systems. One notable possibility is the formation of a phenoxazine (B87303) ring system. This type of cyclization can often be achieved through palladium-catalyzed or copper-catalyzed intramolecular C-N bond formation. For example, N-acetylated diphenyl ethers can undergo microwave-assisted cyclization in the presence of cesium carbonate to yield phenoxazines. chemicalbook.com

Such intramolecular cyclizations are valuable in the synthesis of complex molecules with specific biological or material properties. nih.govnih.govresearchgate.netrsc.org

Mechanistic Insights into Bond Forming and Breaking Processes

The reactivity of this compound is characterized by its potential to undergo intramolecular cyclization to form carbazole (B46965) derivatives, a transformation of significant interest in the synthesis of functional materials and biologically active compounds. This process involves a cascade of bond-forming and bond-breaking events, typically facilitated by a palladium catalyst. The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and controlling product selectivity.

The key transformation of this compound involves an intramolecular C-N bond formation and a C-H bond activation, leading to the construction of the carbazole core. This is generally achieved through a palladium-catalyzed process. While specific mechanistic studies on this compound are not extensively documented, a general mechanism can be proposed based on well-established palladium-catalyzed C-H activation and C-N bond-forming reactions. nih.gov

The proposed catalytic cycle for the intramolecular cyclization of a diaryl amine precursor to a carbazole is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is followed by an intramolecular C-H activation or palladation step, and the cycle is completed by reductive elimination to yield the carbazole product and regenerate the palladium(0) catalyst. nih.gov

In the context of this compound, the reaction would likely proceed through the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of the 2-bromophenoxy group to a palladium(0) complex. This step is a critical bond-breaking event, forming a palladium(II) intermediate. The choice of phosphine (B1218219) ligands is crucial in this step, as bulky and electron-rich ligands can facilitate the oxidative addition process. acs.orgnih.gov

Intramolecular C-H Activation/Palladation: Following oxidative addition, the palladium(II) intermediate undergoes an intramolecular C-H activation of the aniline ring. This is a key bond-forming step where a new C-Pd bond is created. The regioselectivity of this step is influenced by the electronic and steric properties of the substituents on the aniline ring. The methyl group at the 3-position and the amino group can direct the palladation to the C-2 position of the aniline ring.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which results in the formation of the new C-N bond of the carbazole ring. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination can also be influenced by the nature of the phosphine ligand and the electronic properties of the aryl groups involved. acs.org

The reactivity of this compound can also be explored through other transformations, such as Suzuki cross-coupling reactions. In such reactions, the C-Br bond is the primary site of reactivity. For instance, in the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids, the bromo group on the aniline ring is preferentially substituted over a bromo group on a thiophene (B33073) ring, indicating its higher reactivity in palladium-catalyzed cross-coupling reactions. nih.govnih.gov This highlights the lability of the C-Br bond in the 4-position of the methylaniline core.

Interactive Data Table: Palladium-Catalyzed Reactions of Substituted Anilines

The following table summarizes typical conditions for palladium-catalyzed reactions involving substituted anilines, which can be considered analogous to the potential transformations of this compound.

| Precursor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Acetaminobiphenyl | 5 mol% Pd(OAc)₂ | - | - | Toluene | 120 | N-Acetylcarbazole | >95 | nih.gov |

| 2'-Acetamino-3-methoxybiphenyl | 5 mol% Pd(OAc)₂ | - | - | DMSO | 120 | N-Acetyl-4-methoxycarbazole | 59 | nih.gov |

| 4-Bromo-2-methylaniline | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Substituted imine | 33-46 | nih.govnih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Arylated pyrazine (B50134) carboxamide | 60-85 | mdpi.com |

Advanced Applications of 4 2 Bromophenoxy 3 Methylaniline in Specialized Chemical Fields

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of reactive sites within 4-(2-Bromophenoxy)-3-methylaniline makes it a valuable building block for chemists. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the amino group can be readily functionalized, opening pathways to a diverse range of more complex molecules.

Building Block for Polymeric Materials

While direct research specifically detailing the use of this compound in the synthesis of semiconducting polymers and hole-transporting materials is limited, the structural motifs present in the molecule are highly relevant to these fields. Aniline (B41778) and its derivatives are known precursors to conductive polymers, and the phenoxy linkage is a common feature in the backbone of various functional polymers. The bromo-substituent, in particular, offers a handle for polymerization reactions, such as Suzuki or Buchwald-Hartwig couplings, which are instrumental in constructing the conjugated backbones of semiconducting polymers. These polymers are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Similarly, hole-transporting materials, which are crucial for the efficient operation of perovskite solar cells and OLEDs, often incorporate amine-rich structures and aryloxy linkages. The fundamental structure of this compound provides a foundational scaffold that can be elaborated upon to design novel hole-transporting materials with optimized electronic properties.

Precursor for Advanced Functional Molecules

The reactivity of this compound facilitates its use as a precursor for a variety of advanced functional molecules. The amino group can be transformed into a wide array of functional groups, and the bromine atom is a key site for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, derivatives of similar bromo-anilines are utilized in the synthesis of pharmacologically active compounds and agrochemicals. The ability to precisely modify the structure of this compound allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them suitable for specific applications in materials science and medicinal chemistry.

Applications in Sensors and Optoelectronic Materials

The development of chemical sensors and optoelectronic materials often relies on molecules that exhibit changes in their optical or electronic properties in response to external stimuli. The core structure of this compound can be functionalized to create such responsive molecules. For example, the incorporation of specific recognition moieties can lead to sensors for ions or small molecules. Furthermore, the extension of the aromatic system through reactions at the bromine position can lead to compounds with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in optoelectronic devices like OLEDs and organic lasers. Research into related brominated aromatic compounds has shown their utility in tuning the electronic and photophysical properties of materials for such applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Bromophenoxy)-3-methylaniline with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-bromophenol and a substituted aniline derivative. For example, microwave-assisted methods (e.g., 80–120°C, DMF as solvent, K₂CO₃ as base) can enhance reaction efficiency and yield . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Characterization by LCMS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns) is critical .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) resolves the aromatic proton environment and confirms the bromophenoxy-methylaniline linkage . LCMS (ESI/APCI) validates molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M+ and M+2 signals). Elemental analysis (C, H, N) and FTIR (N-H stretch at ~3400 cm⁻¹, C-Br stretch at ~550 cm⁻¹) further corroborate structural integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by identifying electron-rich/deprived regions. Incorporating exact-exchange terms (e.g., Becke’s 1993 functional) improves thermochemical accuracy, while the Lee-Yang-Parr correlation functional refines electron correlation effects . Solvent effects can be simulated using the polarizable continuum model (PCM).

Q. How does the bromine substituent influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity and leaving-group ability facilitate oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄). Kinetic studies (monitored via GC-MS or in situ NMR) reveal that steric hindrance from the methyl group slows transmetallation but stabilizes intermediates. Comparative studies with chloro/fluoro analogs (e.g., 4-(2-chlorophenoxy)-3-methylaniline) show bromine’s superior reactivity in Suzuki couplings (yields: Br > Cl > F) .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Meta-analyses of structure-activity relationship (SAR) data should account for variables like substituent position (ortho vs. para) and assay conditions (e.g., cell lines, concentrations). For example, fluorinated analogs (e.g., 4-(2-fluorophenoxy)-3-methylaniline) may exhibit enhanced membrane permeability but reduced metabolic stability. Computational docking (AutoDock Vina) and MD simulations (GROMACS) can identify binding site discrepancies in enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.